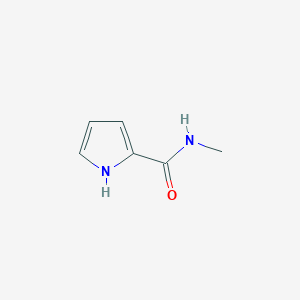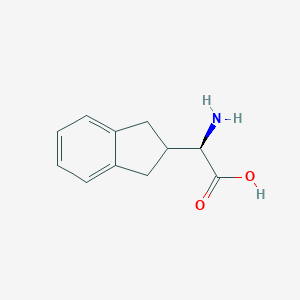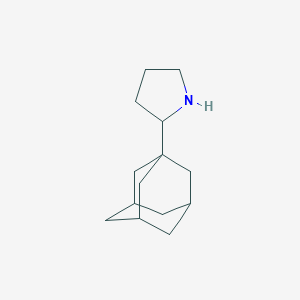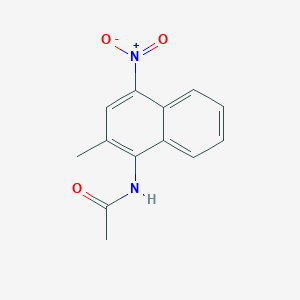
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine
カタログ番号 B169380
CAS番号:
197728-27-1
分子量: 241.33 g/mol
InChIキー: UDAMQTRGVKVYKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzyl and 4-Methylbenzyl are both organic compounds. 4-Methoxybenzyl is a reagent used to protect hydroxyl groups on alcohols and phenols . It’s an organosulfur compound with the formula CH3OC6H4CH2SH . 4-Methylbenzyl, on the other hand, is a derivative of benzyl with a methyl group attached to the benzene ring.
Synthesis Analysis
The synthesis of these compounds can involve various methods. For instance, 4-Methoxybenzyl alcohol, a related compound, can be synthesized by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For instance, 4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, 4-Methoxybenzyl alcohol has a molecular weight of 138.164 Da .科学的研究の応用
1. Carbonic Anhydrase Inhibitors
- Application Summary: 4-Methoxybenzyl compounds are used in the study of carbonic anhydrase inhibitors such as Brinzolamide and Dorzolamide. These substances are prohibited in sports after systemic administration (ophthalmic permitted) only .
- Methods of Application: The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism .
- Results: Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
2. Organic Synthesis
- Application Summary: 4-Methoxybenzyl Esters are used in Organic Synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The specific results or outcomes obtained are not detailed in the sources .
3. Synthesis of Functionalized Organopolyphosphazenes
- Application Summary: 4-Methoxybenzylamine is used in the synthesis of functionalized organopolyphosphazenes for in vivo applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Thiosemicarbazone Derivatives
- Application Summary: 4-Methoxybenzylamine is used in the synthesis of N-(4-Methoxybenzyl) Thiosemicarbazone derivatives and their Ruthenium(II)-p-cymene Complexes .
- Methods of Application: The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1 .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Amination Reaction of Functionalized Aryl Bromides
- Application Summary: 4-Methoxybenzylamine is used for amination reaction of functionalized aryl bromides .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of Analogs of Myoseverin
- Application Summary: 4-Methoxybenzylamine is used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMQTRGVKVYKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353479 |
Source


|
| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |
CAS RN |
197728-27-1 |
Source


|
| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Isopropoxybenzenesulfonamide
100861-05-0
3-chloro-N-[(4-methoxyphenyl)methyl]aniline
183861-03-2
N-Methyl-1H-pyrrole-2-carboxamide
132911-42-3


![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)




![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)





